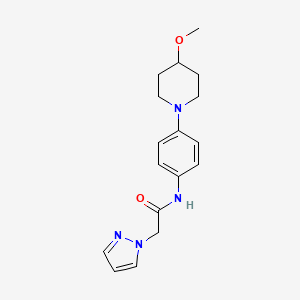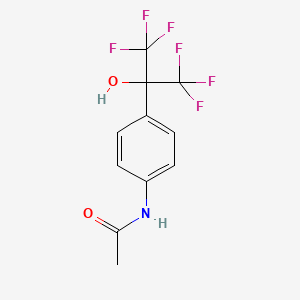
3-(Oxan-3-yl)morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxan-3-yl)morpholine;hydrochloride is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
Morpholines, the class of compounds to which this compound belongs, are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Morpholine derivatives serve as critical intermediates for the synthesis of biologically active heterocyclic compounds. For example, the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid is utilized in synthesizing compounds with potential biological activities, demonstrating the role of morpholine derivatives in constructing complex molecules (L. Mazur, M. Pitucha, Z. Rzączyńska, 2007).
Pharmaceutical Research
Morpholine derivatives have been explored for their pharmacological potential. For instance, specific morpholine-based compounds have been identified as high-affinity, orally active neurokinin-1 receptor antagonists, showcasing their utility in addressing conditions such as emesis and depression (Timothy Harrison et al., 2001).
Antimicrobial and Antituberculosis Activities
Research has identified morpholine derivatives with significant antimicrobial and antituberculosis activities. A synthesized morpholine compound demonstrated remarkable anti-TB activity, underlining the potential of these derivatives in developing new therapeutic agents (Mamatha S.V et al., 2019).
Structural and Material Science
Morpholine derivatives have been analyzed for their structural properties, offering insights into their potential applications in material science. Studies include the characterization of morpholine hydrochlorides, revealing detailed structural information through techniques such as NMR, FTIR, and X-ray diffraction (Z. Dega‐Szafran et al., 2001).
Catalysis and Organic Reactions
Morpholine derivatives are utilized in catalysis and as intermediates in organic reactions. For example, the synthesis of 3-oxa-7-azabicyclo[3.3.0]octanes, analogues of bicyclic morpholine, showcases their use in creating novel structures through cycloaddition reactions (Yevhenii M. Sokolenko et al., 2017).
Antifungal and Antitumor Activities
Novel morpholine derivatives have been synthesized with antifungal activity, indicating their potential in addressing fungal infections (S. Zhou et al., 2013). Additionally, certain morpholine-based compounds have been evaluated for their antitumor activity, further underscoring the versatility of these compounds in medicinal chemistry (A. U. Isakhanyan et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-(oxan-3-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8(6-11-4-1)9-7-12-5-3-10-9;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDBDGYDIPRTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2COCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
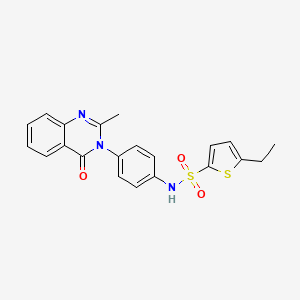
![4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2665851.png)
![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2665852.png)
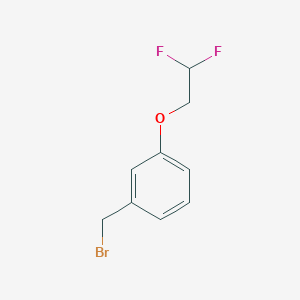
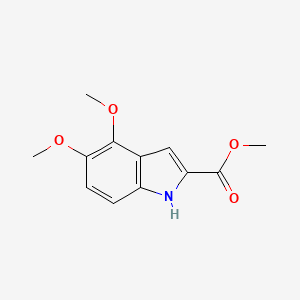
![5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2665859.png)


![N-(3-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2665864.png)


![2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone](/img/structure/B2665868.png)
